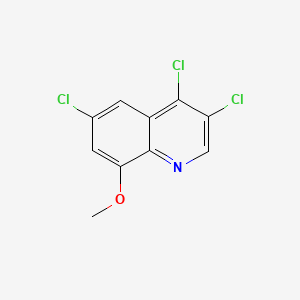

3,4,6-Trichloro-8-methoxyquinoline

Description

Structural Identification and IUPAC Nomenclature

The IUPAC name for this compound is 3,4,6-trichloro-8-methoxyquinoline , reflecting its substituent positions on the quinoline ring. Its molecular formula is $$ \text{C}{10}\text{H}{6}\text{Cl}_{3}\text{NO} $$, with a molecular weight of 262.5 g/mol. Key structural identifiers include:

The quinoline core consists of a bicyclic structure with a benzene ring fused to a pyridine ring. The methoxy group at position 8 and chlorines at positions 3, 4, and 6 create an electron-deficient aromatic system, influencing its reactivity in nucleophilic substitution and cross-coupling reactions.

Table 1: Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{6}\text{Cl}_{3}\text{NO} $$ |

| Molecular Weight | 262.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1204812-30-5 |

Historical Development in Heterocyclic Chemistry

The synthesis of polychlorinated methoxyquinolines emerged alongside advancements in Vilsmeier–Haack reactions and Friedel–Crafts acylations. Early methods for quinoline derivatives involved cyclization of acetanilides using chlorinating agents like phosphorus oxychloride ($$ \text{POCl}_3 $$). The introduction of trichlorotriazine derivatives (e.g., cyanuric chloride) as chlorinating reagents in the late 20th century improved regioselectivity, enabling precise substitution patterns such as those in this compound.

Key milestones include:

- 1980s : Development of one-pot syntheses for formyl- and acetylquinolines from acetanilides.

- 2000s : Optimization of ultrasonic-assisted reactions to reduce synthesis times for chlorinated quinolines.

These innovations facilitated access to structurally complex quinoline derivatives for drug discovery and materials science.

Positional Isomerism in Polychlorinated Methoxyquinolines

Positional isomerism in polychlorinated methoxyquinolines arises from variations in chlorine and methoxy group placement. For example:

- 2,4,6-Trichloro-8-methoxyquinoline : Chlorines at positions 2, 4, and 6.

- 5,7,8-Trichloro-6-methoxyquinoline : Chlorines at positions 5, 7, and 8.

- 2,4,5-Trichloro-6-methoxyquinoline : Chlorines at positions 2, 4, and 5.

Table 2: Comparative Analysis of Selected Isomers

Synthetic challenges include avoiding over-chlorination and managing steric effects in densely substituted analogs. For instance, the synthesis of this compound requires precise temperature control during chlorination to prevent migration of substituents.

Properties

CAS No. |

1204812-30-5 |

|---|---|

Molecular Formula |

C10H6Cl3NO |

Molecular Weight |

262.514 |

IUPAC Name |

3,4,6-trichloro-8-methoxyquinoline |

InChI |

InChI=1S/C10H6Cl3NO/c1-15-8-3-5(11)2-6-9(13)7(12)4-14-10(6)8/h2-4H,1H3 |

InChI Key |

YFBXSQJGCCGNJU-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC(=C1)Cl)C(=C(C=N2)Cl)Cl |

Synonyms |

8-Methoxy-3,4,6-trichloroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds Analyzed :

2,4,6-Trichloro-8-methoxyquinoline (CAS: 577967-81-8)

2,4-Dichloro-8-methoxyquinoline (CAS: 577967-89-6)

6-Chloro-8-methoxyquinoline (CAS: 1355066-78-2)

8-Methoxyquinoline (synthesized in )

5-Chloro-8-substituted quinolines (e.g., )

Table 1: Structural and Electronic Properties

| Compound | Substituents (Positions) | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| 3,4,6-Trichloro-8-methoxyquinoline | Cl (3,4,6), OCH₃ (8) | Three Cl, one OCH₃ | Strong electron-withdrawing (Cl) + moderate electron-donating (OCH₃) |

| 2,4,6-Trichloro-8-methoxyquinoline | Cl (2,4,6), OCH₃ (8) | Three Cl, one OCH₃ | Similar to above but Cl at position 2 alters ring symmetry |

| 2,4-Dichloro-8-methoxyquinoline | Cl (2,4), OCH₃ (8) | Two Cl, one OCH₃ | Reduced electron-withdrawing effects vs. trichloro analogs |

| 6-Chloro-8-methoxyquinoline | Cl (6), OCH₃ (8) | One Cl, one OCH₃ | Minimal steric hindrance; moderate electronic effects |

| 8-Methoxyquinoline | OCH₃ (8) | One OCH₃ | Electron-donating dominance, simpler structure |

Key Observations :

- Methoxy Group : The 8-methoxy group is conserved across analogs, suggesting its role in modulating solubility and hydrogen-bonding interactions .

Antimicrobial and Antifungal Activity :

- 8-Methoxyquinoline (): Exhibits strong antifungal activity against Aspergillus flavus and Trichophyton spp., with antibacterial efficacy against Bacillus subtilis and Salmonella typhi.

- Chlorinated Derivatives: Adding chlorine atoms generally enhances lipophilicity, improving membrane permeability and antimicrobial potency. For example, 5-Chloro-8-methoxyquinoline derivatives () show enhanced activity due to chlorine’s electron-withdrawing effects, which may stabilize interactions with microbial enzymes .

- This compound: While direct data are absent, its triple chlorine substitution likely amplifies these effects compared to mono- or dichloro analogs.

Antimalarial Activity :

- 8-Substituted Quinolines (): Amino-substituted analogs (e.g., 8-β-aminobutylamino-6-methoxyquinoline) demonstrate high antimalarial activity. The methoxy group may synergize with amino or chloro substituents to disrupt Plasmodium metabolism .

Physical Properties :

- Melting Points: Chlorinated quinolines generally exhibit higher melting points due to increased molecular symmetry and intermolecular forces. For example, 5-Nitro-8-methoxyquinoline melts at 115°C (), while trichloro analogs are expected to exceed this .

- Solubility: The methoxy group improves aqueous solubility, but multiple chlorines reduce it. This compound may require organic solvents for practical use .

Preparation Methods

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

POCl₃ is widely used for replacing hydroxyl groups with chlorine. In a representative procedure, 4-hydroxy-6,7-dimethoxyquinoline undergoes chlorination with POCl₃ at 80–100°C for 5–8 hours, achieving >85% conversion to 4-chloro-6,7-dimethoxyquinoline. For 3,4,6-trichloro-8-methoxyquinoline, analogous conditions could chlorinate a trihydroxy precursor.

Reaction Conditions:

Direct Chlorine Gas (Cl₂) Substitution

Gaseous chlorine enables radical or electrophilic chlorination but requires precise temperature control. A patent detailing 3,5,6-trichlorosalicylic acid synthesis used Cl₂ at 40–60°C, achieving selective chlorination. Applied to quinoline systems, this method may lack regioselectivity due to competing reaction pathways.

Limitations:

Halogen Exchange Reactions

Bromine-to-chlorine exchange using CuCl₂ or other metal catalysts is less common but viable for late-stage functionalization. For instance, 3-bromo-2,4,6-trichloro-8-methoxyquinoline could undergo halogen exchange, though this route risks over-chlorination.

Methoxylation Strategies

The 8-methoxy group is typically introduced early to direct subsequent chlorination. Two approaches prevail:

O-Methylation of Hydroxyquinolines

A hydroxyquinoline intermediate is treated with methylating agents like dimethyl sulfate or methyl iodide under basic conditions. For example, 8-hydroxyquinoline reacts with CH₃I in the presence of K₂CO₃ to yield 8-methoxyquinoline.

Optimization Note:

Excess methylating agent and prolonged reaction times improve yields but may lead to byproducts from over-methylation.

Use of Methoxy-Containing Precursors

Starting materials like 3,4-dimethoxyaniline simplify synthesis by incorporating methoxy groups during ring formation. In one patent, 3,4-dimethoxyaniline was cyclized with ethyl chloroformate to form 4-hydroxy-6,7-dimethoxyquinoline, later chlorinated to the final product.

Comparative Analysis of Synthetic Routes

The table below evaluates four documented methods for synthesizing halogenated methoxyquinolines, extrapolated to this compound:

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4,6-Trichloro-8-methoxyquinoline, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential chlorination and methoxylation of the quinoline core. Key steps include:

- Selective chlorination at positions 3, 4, and 6 using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C) .

- Methoxylation at position 8 via nucleophilic substitution with sodium methoxide or dimethyl sulfate .

- Critical parameters: Temperature control during chlorination to avoid over-substitution, stoichiometric ratios of reagents, and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and aromatic protons. Coupling patterns confirm substitution positions .

- 2D-COSY and HMBC : Resolve overlapping signals and correlate carbon-proton connectivity to verify chloro and methoxy placements .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₇Cl₃NO) and isotopic patterns consistent with chlorine atoms .

Q. What are the primary biological targets of halogenated methoxyquinolines in pharmacological studies?

- Methodological Answer : These compounds often target enzymes like DNA gyrase (in bacteria) or eukaryotic topoisomerases due to structural mimicry of ATP-binding pockets.

- Experimental Design : Use fluorescence-based ATPase assays or molecular docking to assess binding affinity. For example, competitive inhibition assays with purified enzymes and IC₅₀ calculations .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the production of this compound derivatives?

- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and improves regioselectivity.

- Protocol : Combine quinoline precursors with chlorinating agents (e.g., POCl₃) in a microwave reactor (100–120°C, 300 W). Monitor reaction progress via TLC and optimize power settings to minimize side products .

- Yield Improvement : Reported increases from 60% (conventional heating) to 85% under microwave conditions .

Q. How do crystal packing interactions influence the physicochemical properties of halogenated methoxyquinolines?

- Methodological Answer : X-ray crystallography reveals intermolecular forces such as:

- C–F⋯π and π-π stacking : Stabilize the solid-state structure, reducing solubility in polar solvents .

- Hydrogen bonding : Between methoxy oxygen and adjacent protons, affecting melting points and hygroscopicity. For example, compounds with strong H-bonding networks exhibit higher thermal stability (e.g., mp >200°C) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects (DMSO vs. ethanol) .

- Meta-Analysis : Compare datasets across studies using tools like PRISMA guidelines to identify outliers or confounding factors (e.g., impurity profiles affecting IC₅₀ values) .

Q. How does the substitution pattern (chloro vs. methoxy groups) influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Chloro Groups : Activate the quinoline ring for NAS at positions ortho/para to substituents. Use kinetic studies (e.g., UV-Vis monitoring) to quantify reactivity .

- Methoxy Groups : Direct substitution to specific positions via resonance effects. For example, methoxy at C8 deactivates C7 but activates C5 for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.